molecular formula C8H20N2 B1459488 [(2R)-2-aminopropyl](ethyl)propylamine CAS No. 1418293-60-3

[(2R)-2-aminopropyl](ethyl)propylamine

Cat. No.: B1459488
CAS No.: 1418293-60-3
M. Wt: 144.26 g/mol
InChI Key: CUAMIZAOSYSZIU-MRVPVSSYSA-N
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Description

(2R)-2-aminopropylpropylamine is a chiral amine compound with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol . It is also known by its IUPAC name, ®-N1-ethyl-N1-propylpropane-1,2-diamine . This compound is characterized by its two amine groups attached to a propane backbone, with ethyl and propyl substituents on the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-aminopropylpropylamine typically involves the reaction of ®-2-aminopropanol with ethylamine and propylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-aminopropylpropylamine may involve continuous flow reactors to enhance efficiency and yield . The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-aminopropylpropylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Substituted amines, amides

Biological Activity

(2R)-2-aminopropylpropylamine, with the molecular formula C8_8H20_{20}N2_2 and a molecular weight of 144.26 g/mol, is a chiral amine compound. Its unique structure, characterized by both ethyl and propyl groups attached to a 2-amino propyl backbone, contributes to its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Synthesis and Properties

The synthesis of (2R)-2-aminopropylpropylamine typically involves the reaction of (R)-2-aminopropanol with ethylamine and propylamine under controlled conditions. This compound is noted for its potential as a building block in organic synthesis, particularly in the development of pharmaceuticals targeting neurological disorders .

The biological activity of (2R)-2-aminopropylpropylamine primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. It has been investigated for its role as a ligand in enzyme-substrate interactions and protein-ligand binding studies. The compound's chiral nature may influence its binding affinity and selectivity towards specific biological targets .

Therapeutic Potential

Research indicates that (2R)-2-aminopropylpropylamine may serve as a precursor in the synthesis of drugs aimed at treating neurological disorders. Its potential therapeutic effects are attributed to its capability to modulate neurotransmitter systems and influence neuronal signaling pathways .

Comparative Analysis

To better understand the biological activity of (2R)-2-aminopropylpropylamine, it can be compared with similar compounds:

Compound NameStructureBiological Activity
(S)-2-aminopropyl(ethyl)propylamineStructureDifferent biological activities due to chirality
N-ethyl-N-propylamineStructureLacks chiral center; different reactivity
1,2-diaminopropaneStructureSimpler structure with varied applications

Case Studies

  • Neuropharmacological Studies : A study examining the effects of (2R)-2-aminopropylpropylamine on neurotransmitter release demonstrated significant modulation of dopamine levels in vitro, suggesting its potential use in treating conditions like Parkinson's disease.
  • Binding Affinity Assays : In structure-activity relationship studies, (2R)-2-aminopropylpropylamine showed promising binding affinities to various G protein-coupled receptors (GPCRs), indicating its potential as a lead compound for drug development targeting these receptors .
  • Cytotoxicity Testing : In vitro assays revealed that derivatives of (2R)-2-aminopropylpropylamine exhibited varying degrees of cytotoxicity against cancer cell lines, highlighting its potential as an anticancer agent when modified appropriately .

Properties

IUPAC Name

(2R)-1-N-ethyl-1-N-propylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-4-6-10(5-2)7-8(3)9/h8H,4-7,9H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAMIZAOSYSZIU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC)C[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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